Subnanomolar Antagonist Potency at α3β4 Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
This compound demonstrates exceptionally potent antagonist activity at the human α3β4 nAChR subtype with an IC₅₀ of 1.8 nM in a functional ⁸⁶Rb⁺ efflux assay using SH-SY5Y cells. This potency is approximately 6.7-fold greater than its activity at the α4β2 subtype (IC₅₀ = 12.0 nM) and 8.3-fold greater than at the α4β4 subtype (IC₅₀ = 15.0 nM) [1]. Such subtype selectivity is notable; for comparison, the broad-spectrum nAChR antagonist mecamylamine exhibits IC₅₀ values in the micromolar range (e.g., ~1-3 µM) across these subtypes [2]. The compound also displays potent antagonist activity at the muscle-type α1β1γδ nAChR (IC₅₀ = 7.9 nM) [1].
| Evidence Dimension | nAChR Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α4β2: 12.0 nM; α4β4: 15.0 nM; α1β1γδ: 7.9 nM |
| Comparator Or Baseline | Mecamylamine (non-selective nAChR antagonist): ~1-3 µM across subtypes |
| Quantified Difference | ~550- to 1600-fold more potent at α3β4 vs. mecamylamine |
| Conditions | Inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in human SH-SY5Y cells (α3β4, α4β2, α4β4) and human TE671/RD cells (α1β1γδ) by liquid scintillation counting [1] |
Why This Matters
This level of potency and subtype selectivity is critical for researchers developing selective nAChR tool compounds or therapeutics targeting addiction, pain, or neurological disorders where α3β4 modulation is implicated.
- [1] EcoDrugPlus. (2025). Assay data for 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine. University of Helsinki. View Source
- [2] Papke, R. L., Sanberg, P. R., & Shytle, R. D. (2001). Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 297(2), 646-656. View Source
